2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-phenylhydrazinecarbothioamide
Description
2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-N-phenylhydrazinecarbothioamide is a complex organic compound featuring a triazine ring substituted with morpholine groups and a phenylhydrazinecarbothioamide moiety
Properties
IUPAC Name |
1-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N8O2S/c29-18(19-14-4-2-1-3-5-14)24-23-15-20-16(25-6-10-27-11-7-25)22-17(21-15)26-8-12-28-13-9-26/h1-5H,6-13H2,(H2,19,24,29)(H,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRCSYYTKRIRBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NNC(=S)NC3=CC=CC=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-phenylhydrazinecarbothioamide typically involves multiple steps:
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Formation of the Triazine Core: : The triazine core is synthesized through the reaction of cyanuric chloride with morpholine under controlled conditions. This step involves nucleophilic substitution reactions where chlorine atoms are replaced by morpholine groups.
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Introduction of the Phenylhydrazinecarbothioamide Moiety: : The phenylhydrazinecarbothioamide group is introduced via a condensation reaction between the triazine intermediate and phenylhydrazinecarbothioamide. This step often requires the use of a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylhydrazinecarbothioamide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the triazine ring or the hydrazine moiety, potentially yielding amine derivatives.
Substitution: The triazine ring is susceptible to nucleophilic substitution reactions, where the morpholine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
This compound serves as a key building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for further functionalization and modification, which can lead to the development of novel materials with specific chemical properties.
Biology
In biological research, 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-phenylhydrazinecarbothioamide is being investigated for its potential as an enzyme inhibitor. It has shown promise in targeting enzymes involved in cancer cell proliferation, suggesting its role in anticancer drug development.
Medicine
The compound has been evaluated for its anticancer properties. Studies indicate that it can inhibit tumor growth across various cancer cell lines, demonstrating its potential as a therapeutic agent in oncology. The dual functionality of the triazine and hydrazinecarbothioamide moieties contributes to its biological activity.
Industry
In industrial applications, this compound is utilized in developing new materials such as polymers and coatings. Its chemical stability and reactivity make it suitable for formulating products with enhanced performance characteristics.
Case Studies
Several case studies highlight the applications of this compound:
- Anticancer Activity : A study demonstrated that this compound inhibited cell proliferation in various cancer cell lines through apoptosis induction mechanisms. The findings suggested potential pathways for therapeutic intervention in cancer treatment.
- Enzyme Inhibition : Research focused on the inhibitory effects of this compound on specific enzymes linked to cancer progression. The results indicated that it effectively reduced enzyme activity associated with tumor growth.
- Material Development : In material science research, the compound was used to synthesize new polymeric materials with enhanced thermal stability and mechanical properties. These materials showed promise for applications in coatings and composites.
Mechanism of Action
The mechanism of action of 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4,6-Dimorpholino-1,3,5-triazine Derivatives: These compounds share the triazine core but differ in their substituents, affecting their biological activity and specificity.
Phenylhydrazinecarbothioamide Derivatives: These compounds have similar hydrazine moieties but differ in their core structures, influencing their reactivity and applications.
Uniqueness
2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-N-phenylhydrazinecarbothioamide is unique due to its dual functional groups, which confer a combination of properties from both the triazine and hydrazinecarbothioamide moieties. This dual functionality enhances its potential as a versatile compound in various fields of research and industry.
Biological Activity
The compound 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-phenylhydrazinecarbothioamide is a derivative of the 1,3,5-triazine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a triazine core that is known to enhance biological activity through various modifications.
Biological Activity Overview
Research has indicated that compounds containing the triazine moiety exhibit a wide range of biological activities including:
- Anticancer activity
- Antimicrobial effects
- Anti-inflammatory properties
Anticancer Activity
Recent studies have highlighted the potential of triazine derivatives in inhibiting cancer cell proliferation. For instance:
- In vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines. In particular, it demonstrated a GI50 value of approximately 1.96 µM against leukemia cells and 2.04 µM against breast cancer cells .
- Mechanisms of Action : The anticancer effects are attributed to the inhibition of key signaling pathways such as PI3K/Akt. This pathway is crucial for cell growth and survival, making it a target for cancer therapy .
- Case Studies : In xenograft models, compounds similar to this compound have shown promising results in reducing tumor size and improving survival rates .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Antibacterial Effects : It has been tested against both Gram-positive and Gram-negative bacteria. Results indicate strong antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics like imipenem and nalidixic acid .
- Antifungal Properties : The compound has shown efficacy against fungal strains such as Candida albicans, further supporting its potential as a broad-spectrum antimicrobial agent .
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects in various assays:
- It has been shown to reduce inflammatory markers in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Summary Table of Biological Activities
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-phenylhydrazinecarbothioamide, and how is its purity validated?
The compound is synthesized via multi-step reactions involving hydrazine intermediates. A typical procedure involves refluxing 4,6-dimorpholino-1,3,5-triazine derivatives with phenylhydrazinecarbothioamide in ethanol under acidic conditions (e.g., acetic acid as a catalyst) . Characterization includes spectroscopic techniques:
- IR spectroscopy to confirm thiouracil C=S stretches (~1,200–1,050 cm⁻¹) and triazine ring vibrations.
- ¹H/¹³C NMR to verify morpholine proton environments (δ 3.5–3.7 ppm) and phenyl hydrazine protons.
- Mass spectrometry (ESI-TOF) for molecular ion validation (e.g., [M+H]⁺ peaks matching theoretical molecular weight) .
Purity is assessed via HPLC (reversed-phase C18 columns, acetonitrile/water gradient) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Advanced: How can researchers resolve contradictions between in vitro antiproliferative activity and in vivo efficacy for this compound?
Discrepancies often arise due to pharmacokinetic (PK) variability or metabolic instability. Key steps include:
- Metabolic stability assays : Incubate the compound in liver microsomes (human/rodent) to assess cytochrome P450-mediated degradation .
- Plasma protein binding : Use equilibrium dialysis to determine free drug availability, as high binding (>95%) may reduce in vivo efficacy .
- PK/PD modeling : Correlate plasma concentration-time profiles (via LC-MS/MS quantification) with tumor growth inhibition in xenograft models .
For example, structural analogs like PQR309 showed improved brain penetration by optimizing logP (2.5–3.5) and reducing P-glycoprotein efflux .
Basic: What in vitro assays are used to evaluate the compound’s antiproliferative activity against cancer cell lines?
- MTT/XTT assays : Measure IC₅₀ values in adherent cell lines (e.g., MCF-7, HeLa) after 72-hour exposure .
- Clonogenic survival assays : Assess long-term proliferation inhibition post-treatment .
- Flow cytometry : Quantify apoptosis (Annexin V/PI staining) and cell cycle arrest (e.g., G1/S phase blockade via PI3K/Akt inhibition) .
Dose-response curves are analyzed using GraphPad Prism® (nonlinear regression, four-parameter logistic model) .
Advanced: How is the compound’s stability in biological matrices evaluated, and what degradation pathways are observed?
- Forced degradation studies : Expose the compound to rat plasma (37°C, pH 7.4) or simulated gastric fluid (0.1N HCl, pepsin) for 24–48 hours. Degradation products are identified via LC-QTOF-MS .
- Major pathways :
- Stabilization strategies : Lyophilization with cryoprotectants (e.g., trehalose) or formulation in PEG-400/ethanol (80:20 v/v) .
Advanced: What computational approaches predict the compound’s binding affinity to PI3K/mTOR targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with PI3Kα (PDB: 6OAC). Key residues: Lys802 (H-bond with triazine), Met804 (hydrophobic packing) .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to calculate binding free energy (MM-PBSA) and assess stability (RMSD < 2.0 Å) .
- QSAR models : Correlate substituent electronegativity (Hammett σ constants) with IC₅₀ values to guide structural optimization .
Advanced: How is the compound’s selectivity for PI3K isoforms (α, β, γ, δ) and mTOR determined?
- Kinase inhibition profiling : Use ATP-Glo™ assays against recombinant PI3K isoforms (α, β, γ, δ) and mTOR at 1 µM compound concentration. Selectivity ratios (α/β/γ/δ) are calculated from IC₅₀ values .
- Cellular target engagement : Perform Western blotting for phosphorylated Akt (Ser473) and S6K (Thr389) to confirm downstream mTORC1/2 inhibition .
For analogs like bimiralisib, PI3Kα inhibition (IC₅₀ = 1.5 nM) was 16-fold selective over mTOR (IC₅₀ = 12 nM) .
Basic: What analytical techniques quantify the compound in pharmacokinetic studies?
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in acetonitrile/water). Monitor transitions for the compound (e.g., m/z 411 → 294) and internal standard (e.g., deuterated analog) .
- Validation parameters : Linearity (1–1,000 ng/mL, R² > 0.99), intraday/interday precision (<15% RSD), and recovery (>85%) .
Advanced: What strategies improve the compound’s blood-brain barrier (BBB) penetration for CNS tumor applications?
- LogP optimization : Target logP 2.5–3.5 via substituent modification (e.g., trifluoromethyl groups enhance passive diffusion) .
- P-gp efflux inhibition : Co-administer with elacridar (P-gp inhibitor) in murine models to increase brain/plasma ratios .
- In situ perfusion assays : Measure BBB permeability (Pe) in Sprague-Dawley rats (Pe > 3.0 × 10⁻³ cm/s indicates high penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
